molecular formula C9H7IOS B1626043 2-Iodo-3-methoxybenzo[b]thiophene CAS No. 66831-78-5

2-Iodo-3-methoxybenzo[b]thiophene

Cat. No. B1626043
CAS RN: 66831-78-5
M. Wt: 290.12 g/mol
InChI Key: GLMJEEOZSOPDAN-UHFFFAOYSA-N
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Description

“2-Iodo-3-methoxybenzo[b]thiophene” is a biochemical used for proteomics research . It has a molecular formula of C9H7IOS and a molecular weight of 290.12 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Iodo-3-methoxybenzo[b]thiophene”, can be achieved by heterocyclization of readily available S-containing alkyne substrates . An example of this is the synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol 45 by 5-endo-dig iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate 42 to give 5-(3-iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate 44 (through the intermediate formation of sulfonium ion salt 43) followed by oxidation and deacylation .


Molecular Structure Analysis

The molecular structure of “2-Iodo-3-methoxybenzo[b]thiophene” is represented by the formula C9H7IOS . The structure includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-3-methoxybenzo[b]thiophene” include a molecular weight of 290.12 . Other specific properties like boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Tubulin Binding Agents

2-Iodo-3-methoxybenzo[b]thiophene has been utilized in the synthesis of tubulin binding agents. A novel palladium-mediated coupling approach for 2,3-disubstituted benzo[b]thiophenes was developed, showcasing the utility of these compounds in creating novel agents for potential therapeutic applications (Flynn, Verdier-Pinard, & Hamel, 2001).

Photochromic Thieno-2H-Chromene Derivatives

The compound has been used in the synthesis of photochromic thieno-2H-chromene derivatives. Specifically, methoxybenzo[b]thiophenes were demethylated and used as precursors in the production of these photochromic materials, demonstrating its relevance in the field of dyes and pigments (Queiroz et al., 2000).

Iodocyclization Techniques

This chemical has been instrumental in advancing iodocyclization techniques. For example, a method for the synthesis of 3-iodobenzo[b]furans involved iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, showcasing the compound's versatility in organic synthesis (Okitsu et al., 2008).

Synthesis of Estrogen Receptor Modulators

It has been used in the synthesis of benzo[b]thiophene derivatives, important for their role as selective estrogen receptor modulators. These are typically synthesized by intramolecular cyclization, indicating the compound's significance in medicinal chemistry (David et al., 2005).

Anti-Inflammatory Agents

Benzo[b]thiophenes, including derivatives of 2-Iodo-3-methoxybenzo[b]thiophene, have shown potential as anti-inflammatory agents. This is evident in studies demonstrating their ability to inhibit cell adhesion mediated by molecules such as E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Synthesis of Benzo[b]thiophene Libraries

In combinatorial chemistry, 2-Iodo-3-methoxybenzo[b]thiophene derivatives have been used in the parallel synthesis of multi-substituted benzo[b]thiophene libraries, demonstrating their utility in the generation of diverse chemical libraries (Cho et al., 2009).

Antitumor Agents

The synthesis of 2-Aroyl-5-amino benzo[b]thiophene derivatives using this compound has resulted in the creation of potent antimitotic agents. These agents act as inhibitors of microtubule polymerization and have shown significant antiproliferative activity, highlighting the compound's role in cancer research (Romagnoli et al., 2013).

properties

IUPAC Name

2-iodo-3-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IOS/c1-11-8-6-4-2-3-5-7(6)12-9(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMJEEOZSOPDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC2=CC=CC=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497707
Record name 2-Iodo-3-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxybenzo[b]thiophene

CAS RN

66831-78-5
Record name 2-Iodo-3-methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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